![molecular formula C10H13NO2 B6144153 4-[ethyl(methyl)amino]benzoic acid CAS No. 861601-84-5](/img/structure/B6144153.png)

4-[ethyl(methyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

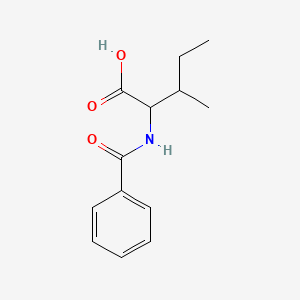

The synthesis of related compounds involves various methods. For instance, “4-aminobenzoic acid” is prepared mainly by two routes: reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid . A specific synthesis route for “4-[ethyl(methyl)amino]benzoic acid” was not found in the search results.Molecular Structure Analysis

The molecular structure of “4-(methylamino)benzoic acid” consists of a benzene ring substituted with a methylamino group and a carboxyl group . The exact molecular structure of “this compound” was not found in the search results.Aplicaciones Científicas De Investigación

Supramolecular Chemistry

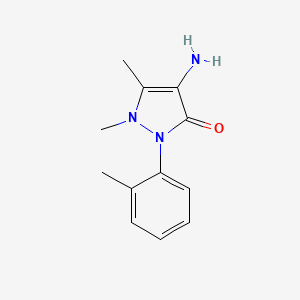

Studies on derivatives of benzoic acid, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, have demonstrated their role in forming hydrogen-bonded supramolecular structures. These compounds are linked through hydrogen bonds into chains and frameworks, showing potential in the design of new materials with specific molecular architectures (Portilla et al., 2007).

Synthetic Chemistry

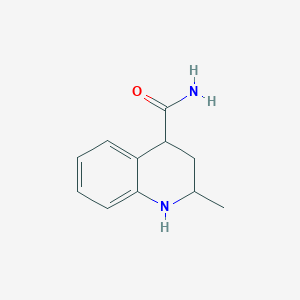

In the realm of synthetic chemistry, derivatives of benzoic acid have been synthesized for various applications. For example, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, an intermediate in pharmaceuticals, showcases the compound's role in drug synthesis with a focus on antipsychotics (Yang Guo-jun, 2010).

Material Science

The doping of polyaniline with benzoic acid and its derivatives represents a significant application in material science. This process enhances the conductivity of polyaniline, a conductive polymer, which is crucial for the development of electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

Mecanismo De Acción

- By binding to pteridine synthetase, it prevents the formation of folic acid, an essential cofactor for various cellular processes .

Target of Action

Mode of Action

Pharmacokinetics

Propiedades

IUPAC Name |

4-[ethyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-11(2)9-6-4-8(5-7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQXGBKJFNZYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)

![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)

![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)

![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)

![3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B6144168.png)

![1-[(2-fluorophenyl)amino]isoquinoline-3-carboxylic acid](/img/structure/B6144171.png)

![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)